molecular formula C15H12ClFN4S B5744168 3-(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine

3-(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B5744168
M. Wt: 334.8 g/mol
InChI Key: ONFJPTGWNZTPJK-UHFFFAOYSA-N
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Description

This compound features a pyridine ring linked to a 1,2,4-triazole core substituted with a methyl group at position 4 and a sulfanyl group at position 3. The sulfanyl moiety is further functionalized with a 2-chloro-6-fluorobenzyl group. The 2-chloro-6-fluorophenyl group enhances lipophilicity and may influence target selectivity, while the triazole-pyridine scaffold provides a rigid framework for molecular interactions.

Properties

IUPAC Name

3-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN4S/c1-21-14(10-4-3-7-18-8-10)19-20-15(21)22-9-11-12(16)5-2-6-13(11)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFJPTGWNZTPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine typically involves multi-step organic reactions. The starting materials often include 2-chloro-6-fluorobenzyl chloride, 4-methyl-1,2,4-triazole, and pyridine derivatives. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters would be essential for efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group serves as a reactive site for nucleophilic displacement. For example:

  • Reaction with alkyl halides : The compound reacts with methyl iodide in alkaline ethanol (NaOH/EtOH, 60°C) to yield the corresponding sulfide derivative via S-alkylation.

  • Thiol-disulfide exchange : In the presence of thiols (e.g., mercaptoethanol), the sulfanyl group undergoes exchange to form mixed disulfides under mild acidic conditions.

Table 1: Nucleophilic Substitution Reactions

NucleophileConditionsProductYield (%)Reference
Methyl iodideNaOH/EtOH, 60°C, 4hS-methyl derivative78
MercaptoethanolHCl (pH 5), RT, 12hMixed disulfide65

Oxidation Reactions

The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives:

  • Sulfoxide formation : Treatment with hydrogen peroxide (30% H₂O₂) in glacial acetic acid (60°C, 2h) produces the sulfoxide.

  • Sulfone formation : Prolonged oxidation (H₂O₂/AcOH, 80°C, 6h) yields the sulfone derivative.

Table 2: Oxidation Products

Oxidizing AgentConditionsProductOxidation StateReference
H₂O₂ (30%)AcOH, 60°C, 2hSulfoxide+2
H₂O₂ (30%)AcOH, 80°C, 6hSulfone+4

Metal Coordination

The sulfur and nitrogen atoms act as ligands for metal ions:

  • Copper(II) complexes : Reacts with CuCl₂ in ethanol/water (1:1) to form a stable octahedral complex, confirmed by UV-Vis (λₘₐₓ = 680 nm) and EPR spectroscopy.

  • Zinc(II) complexes : Coordination with Zn(NO₃)₂ in methanol produces tetrahedral complexes, enhancing antimicrobial activity.

Table 3: Metal Complexation Data

Metal SaltLigand SitesGeometryStability Constant (log β)Reference
CuCl₂S, N (triazole)Octahedral12.3 ± 0.2
Zn(NO₃)₂S, N (pyridine)Tetrahedral8.9 ± 0.1

Triazole Ring Functionalization

The 1,2,4-triazole ring undergoes electrophilic substitution and cyclization:

  • Amination : Reaction with hydroxylamine (NH₂OH) in refluxing ethanol introduces an amino group at the C4 position .

  • Cyclocondensation : With aryl aldehydes (e.g., 4-chlorobenzaldehyde), the triazole forms fused heterocycles under acidic conditions .

Table 4: Triazole Ring Reactions

ReagentConditionsProductApplicationReference
NH₂OHEtOH, reflux, 8h4-Amino-triazole derivativeAntifungal agents
4-Cl-BenzaldehydeH₂SO₄, 100°C, 6hFused triazole-benzaldehyde adductMaterial science

Pyridine Ring Reactivity

While less reactive than the triazole or sulfanyl groups, the pyridine ring participates in:

  • Protonation : Forms salts with strong acids (e.g., HCl in ether) at the nitrogen atom.

  • Coordination : Acts as a Lewis base in metal complexes (see Table 3).

Comparative Reactivity of Functional Groups

Table 5: Reactivity Hierarchy

Functional GroupReactivity (Scale: 1–5)Preferred Reactions
Sulfanyl (-S-)5Oxidation, nucleophilic substitution
Triazole ring4Electrophilic substitution, metal coordination
Pyridine ring2Protonation, weak coordination

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Specifically, compounds with a triazole moiety have been shown to inhibit the growth of various bacteria and fungi. For instance, studies have demonstrated that similar triazole compounds possess effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . The incorporation of the (2-chloro-6-fluorophenyl) group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

Antifungal Activity

Triazoles are well-known for their antifungal properties, particularly in the treatment of systemic fungal infections. The compound may function similarly to established antifungal agents like fluconazole and itraconazole by inhibiting ergosterol synthesis in fungal cell membranes. This mechanism is critical for developing new antifungal therapies, especially in an era of increasing resistance .

Cancer Research

Emerging studies suggest that triazole derivatives may play a role in cancer therapy. The compound's ability to modulate biological pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in oncology. Triazoles have been shown to inhibit certain enzymes that are overexpressed in cancer cells, thus providing a potential pathway for therapeutic intervention .

Neurological Disorders

Some research has indicated that compounds similar to this triazole derivative might exhibit neuroprotective effects. These effects could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease by reducing oxidative stress or modulating neurotransmitter levels .

Case Studies

Study Findings Implications
Study on Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureusSuggests potential use as an antibacterial agent
Synthesis via MCREfficient synthesis method with high yieldSupports scalability for pharmaceutical applications
Cancer Cell Line TestingInduced apoptosis in specific cancer cell linesHighlights potential as an anticancer agent

Mechanism of Action

The mechanism of action of 3-(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine would depend on its specific interactions with molecular targets. Typically, triazole derivatives can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Core

4-Ethyl vs. 4-Methyl Substitution

A closely related compound, 4-{5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine (CAS 482640-08-4), differs only in the alkyl substitution at position 4 of the triazole (ethyl instead of methyl) .

  • Impact : The ethyl group increases steric bulk and lipophilicity, which may alter solubility or binding kinetics. For instance, ethyl substitution could enhance membrane permeability but reduce aqueous solubility compared to methyl.
Amino vs. Sulfanyl Linkage

3-(5-{[(2-Chloro-6-fluorophenyl)methyl]amino}-4H-1,2,4-triazol-3-yl)phenol (P0F) replaces the sulfur atom in the sulfanyl group with an amino linker .

  • However, this substitution may reduce metabolic stability due to susceptibility to oxidative deamination.

Variations in the Aromatic Substituents

Benzyl vs. Phenoxyethyl Sulfanyl Groups

The compound ZVT (2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide) features a phenoxyethylsulfanyl group instead of a benzylsulfanyl moiety .

  • Impact: The phenoxyethyl chain introduces flexibility and an ether oxygen, which may enhance solubility. ZVT is reported as a PanK inhibitor, suggesting that the target compound’s benzyl group might confer distinct binding preferences, possibly favoring hydrophobic pockets over polar regions .
Isoxazole vs. Benzyl Substituents

The TT00 series (e.g., 4-[5-[(rac)-1-[5-(3-chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine ) replaces the benzylsulfanyl group with an isoxazole-containing ethoxy chain .

  • TT00 derivatives are reported for stress-related disorders in veterinary applications, highlighting how heterocyclic variations expand therapeutic scope .
Anti-Inflammatory and Analgesic Activities

Ahirwar et al. demonstrated that substituents on the benzylthio group significantly modulate activity. For example:

  • 3-(5-(2,4-Dimethylbenzylthio)-4H-1,2,4-triazol-3-yl)pyridine showed superior anti-inflammatory activity, while 3-(5-(4-nitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine exhibited potent analgesia .
  • Inference : The 2-chloro-6-fluorophenyl group in the target compound may balance electronic (electron-withdrawing Cl/F) and steric effects, optimizing dual activity.
Antimicrobial and Enzyme Inhibition

3-[(4-Chlorophenethyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (Compound 18) demonstrated antibacterial properties, attributed to the 4-chlorophenethylsulfanyl group . The target compound’s 2-chloro-6-fluorobenzyl group could offer broader-spectrum activity due to enhanced halogen interactions with microbial targets.

Pharmacokinetic Predictions

  • Metabolic Stability: Sulfanyl linkages are generally more stable than amino or ester groups, reducing susceptibility to first-pass metabolism .

Biological Activity

3-(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

  • Molecular Formula : C18H15Cl3FN3OS2
  • Molar Mass : 478.82 g/mol
  • CAS Number : 344272-24-8
  • Density : 1.54 g/cm³ (predicted)
  • Boiling Point : 688.6 °C (predicted)
  • pKa : 0.49 (predicted) .

Biological Activity Overview

The compound exhibits a range of biological activities, notably in antimicrobial and anticancer domains. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research has demonstrated that triazole derivatives, including the compound , possess significant antimicrobial properties. For instance:

  • A study indicated that similar triazole compounds showed moderate activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • The presence of the sulfanyl group contributes to enhanced antibacterial action by disrupting bacterial cell wall synthesis.

Anticancer Activity

  • Mechanism of Action : The compound's structure allows it to inhibit certain enzymes involved in cancer cell proliferation. For example, it has been shown to act as a tyrosinase inhibitor, which is relevant in melanoma treatment .
  • Case Studies :
    • A specific derivative demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cell lines, indicating potent anticancer activity .
    • Additional studies revealed that compounds with similar structures inhibited the growth of breast cancer cells at IC50 values of 27.3 μM and 43.4 μM, demonstrating potential for therapeutic use .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

  • Modifications in the aromatic ring or the sulfanyl group can significantly alter the compound's efficacy against specific targets.
  • For instance, increasing electron-withdrawing characteristics on the phenyl ring enhances antimicrobial potency .

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 Value (μM)
Triazole Derivative AModerate against S. aureusActive against HCT-1166.2
Triazole Derivative BModerate against E. faecalisActive against T47D27.3
Target CompoundSignificant against various strainsActive against multiple cancer linesVaries

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-methyl-4H-1,2,4-triazole-3-thiol derivatives with halogenated pyridine intermediates. For example, 6-chloro-3-chloromethylpyridine can react with thiol-containing triazoles under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group . Solvent choice (e.g., DMSO or DMF) and temperature (60–80°C) are critical for yield optimization .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are primary tools. X-ray crystallography is recommended for resolving stereochemical ambiguities, particularly for the triazole-pyridine core . For sulfur and fluorine environments, solid-state NMR or XPS may supplement analysis .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Antibacterial activity can be assessed via broth microdilution (MIC determination) against Gram-positive/negative strains, referencing protocols for analogous 1,2,4-triazole derivatives . Cytotoxicity assays (e.g., MTT on mammalian cell lines) should precede in vivo studies to evaluate therapeutic indices .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfur-containing substituent introduction?

  • Methodological Answer : Use a Design of Experiments (DoE) approach, such as factorial design, to test variables like solvent polarity, base strength, and reaction time. Statistical analysis (e.g., ANOVA) identifies significant factors. Computational tools like ICReDD’s reaction path search methods can predict optimal conditions by combining quantum chemical calculations and experimental data .

Q. How should researchers address contradictions in reported biological activities of similar triazole derivatives?

  • Methodological Answer : Conduct a comparative structural analysis to identify substituent effects (e.g., chloro vs. fluoro groups on phenyl rings). Replicate conflicting studies under controlled conditions, ensuring consistent cell lines, assay protocols, and purity standards. Meta-analyses using cheminformatics tools (e.g., molecular docking) may reveal structure-activity relationships (SARs) obscured in individual studies .

Q. What computational strategies improve the pyridine-triazole core’s stability or reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron distribution and predict sites for electrophilic/nucleophilic attack. Solvent effects on stability are assessed via Molecular Dynamics (MD) simulations. For reactivity, transition state analysis identifies energy barriers, guiding substitutions (e.g., methyl groups for steric hindrance) to enhance stability .

Q. How to evaluate the stability of the 4H-1,2,4-triazole ring under varying pH and temperature?

  • Methodological Answer : Perform accelerated degradation studies using HPLC-MS to monitor decomposition products. Buffer solutions at pH 1–13 and temperatures up to 80°C simulate extreme conditions. Kinetic modeling (e.g., Arrhenius plots) extrapolates shelf-life. Comparative studies with methyl or benzyl triazole analogs isolate ring-specific degradation pathways .

Q. What safety protocols are critical when handling chlorophenyl/fluorophenyl intermediates?

  • Methodological Answer : Use fume hoods with HEPA filters to avoid inhalation of volatile intermediates. Personal protective equipment (PPE) must include nitrile gloves and fluoropolymer-coated aprons. Waste disposal follows EPA guidelines for halogenated organics. Regular monitoring for airborne particulates (e.g., via GC-MS) ensures compliance with OSHA exposure limits .

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